2-Chloro-5-fluorophenylacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

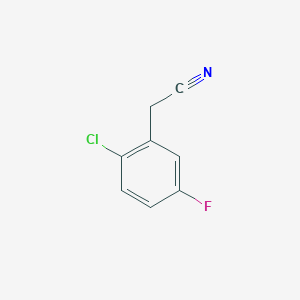

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-5-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXORBHLIYATBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397305 | |

| Record name | 2-Chloro-5-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395675-23-7 | |

| Record name | 2-Chloro-5-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-5-fluorophenylacetonitrile CAS number 395675-23-7

An In-Depth Technical Guide to 2-Chloro-5-fluorophenylacetonitrile (CAS: 395675-23-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Building Block

This compound, registered under CAS number 395675-23-7, is a di-substituted aromatic nitrile.[1][2] As a chemical intermediate, its true value lies in the strategic placement of its functional groups: a nitrile, a benzylic methylene, and two distinct halogens—chloro and fluoro—on the phenyl ring. This unique arrangement offers multiple reaction sites, making it a highly versatile scaffold for organic synthesis. Particularly in the pharmaceutical and agrochemical industries, fluorinated aromatic compounds are sought after for their ability to enhance crucial properties such as metabolic stability, bioavailability, and binding affinity.[3] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, grounded in established chemical principles.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 395675-23-7 | [1][2] |

| Molecular Formula | C₈H₅ClFN | [1] |

| Molecular Weight | 169.58 g/mol | [1] |

| Melting Point | 58-59 °C | [1] |

| Boiling Point | 249.8 °C at 760 mmHg | [1] |

| Density | 1.286 g/cm³ | [1] |

| Flash Point | 104.9 °C | [1] |

| SMILES | C1=CC(=C(C=C1F)CC#N)Cl | [1] |

| Appearance | Off-white crystalline solid (typical) | [4] |

Synthesis and Mechanistic Considerations

The most direct and industrially relevant synthesis of phenylacetonitriles involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This approach is efficient and leverages readily available starting materials.

Proposed Synthesis Workflow

The diagram below outlines a validated, two-step process starting from 2-chloro-5-fluorotoluene.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established methods for synthesizing similar fluorinated phenylacetonitriles.[6]

Step 1: Synthesis of 2-Chloro-5-fluorobenzyl bromide

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-fluorotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of benzoyl peroxide (BPO, ~0.02 eq) in carbon tetrachloride (CCl₄).

-

Reaction: Heat the mixture to reflux (approx. 77°C) and monitor the reaction progress using TLC or GC. The reaction is typically complete within 2-4 hours. Causality: BPO initiates a free-radical chain reaction, allowing for the selective bromination of the benzylic position over aromatic ring positions.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude 2-chloro-5-fluorobenzyl bromide can often be used directly in the next step or purified further by vacuum distillation.

Step 2: Synthesis of this compound

-

Setup: In a round-bottom flask, combine the crude benzyl bromide (1.0 eq) with sodium cyanide (NaCN, 1.2 eq), a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq), water, and toluene to create a biphasic system.

-

Reaction: Heat the mixture to 80-90°C with vigorous stirring for 3-5 hours.[6] Monitor for the disappearance of the starting material. Causality: The phase transfer catalyst (TBAB) transports the cyanide anion from the aqueous phase to the organic phase, where it can react with the benzyl bromide, overcoming the immiscibility of the reactants.

-

Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic extracts and wash them with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, can be purified by recrystallization (e.g., from ethanol/water) or vacuum distillation to yield an off-white solid.[6]

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from its multiple reactive centers, which can be addressed with high selectivity.

Caption: Key reactive sites of this compound.

-

The Nitrile Group: This is arguably the most versatile handle. It can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid or amide. Alternatively, it can be reduced using agents like LiAlH₄ or catalytic hydrogenation to yield the valuable 2-(2-chloro-5-fluorophenyl)ethan-1-amine.

-

The Benzylic Methylene Group: The protons on the carbon adjacent to the phenyl ring and nitrile group are acidic. They can be deprotonated with a strong, non-nucleophilic base (e.g., LDA) to form a carbanion, which can then be reacted with various electrophiles (e.g., alkyl halides) for chain extension.

-

The Aromatic Ring: The chloro and fluoro substituents are ortho, para-directing but deactivating. The chlorine atom, being a weaker C-X bond than fluorine, is the primary site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[7] This allows for the introduction of new aryl, alkyl, or amino groups at the 2-position, a key strategy in building molecular complexity.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a well-established strategy to modulate physicochemical and pharmacokinetic properties. This compound serves as a key starting material for scaffolds that leverage these benefits.

Hypothetical Drug Discovery Workflow

Caption: Role of the scaffold in a drug discovery pipeline.

-

Scaffold for Library Synthesis: The molecule's multiple reaction handles make it an ideal starting point for creating a diverse library of related compounds. For instance, the nitrile can be converted to a primary amine, which is then acylated with a variety of carboxylic acids. Simultaneously, the chloro group can be used in Suzuki coupling reactions with different boronic acids. This combinatorial approach rapidly generates thousands of unique molecules for screening.

-

Modulation of Pharmacokinetics (PK): The fluorine atom can increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The lipophilicity introduced by the halogens can also improve membrane permeability and oral bioavailability.[3]

-

Enhancing Target Binding: The strong C-F bond and the electronegativity of fluorine can lead to favorable interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in a target protein's binding pocket, potentially increasing potency and selectivity.

Safety, Handling, and Storage

As with all reactive chemical intermediates, proper safety protocols are mandatory. While a specific safety data sheet (SDS) for this CAS number should always be consulted, data from closely related phenylacetonitriles provides a strong basis for handling procedures.

-

Hazards: Compounds in this class are typically classified as toxic if swallowed, in contact with skin, or if inhaled.[8] They are often irritating to the skin, eyes, and respiratory system.[9][10] Contact with acids can release highly toxic hydrogen cyanide gas.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8]

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Ground all equipment to prevent static discharge.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9][11]

References

- This compound | C8H5ClFN - BuyersGuideChem.

- 2-Fluoro-5-chlorophenylacetonitrile | C8H5ClFN - BuyersGuideChem.

- (2-Chloro-5-Fluorophenyl)Acetonitrile Manufacturer & Supplier China | CAS 100369-51-7.

- This compound | 395675-23-7 - Sigma-Aldrich.

- This compound | 395675-23-7 - Sigma-Aldrich.

- Material Safety D

- 2-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 93656 - PubChem.

- How to Synthesize 4-Fluorophenylacetonitrile: A Professional and Interesting Approach.

- SAFETY D

- SAFETY D

- Synthesis and Reactions of 3-Halogen

- CAS 459-22-3 | 4-Fluorophenylacetonitrile supply - Guidechem.

Sources

- 1. This compound | C8H5ClFN - BuyersGuideChem [buyersguidechem.com]

- 2. This compound | 395675-23-7 [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Fluoro-5-chlorophenylacetonitrile | C8H5ClFN - BuyersGuideChem [buyersguidechem.com]

- 5. 2-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 93656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles | MDPI [mdpi.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.com [fishersci.com]

- 11. (2-Chloro-5-Fluorophenyl)Acetonitrile Manufacturer & Supplier China | CAS 100369-51-7 | Properties, Uses, Safety Data [nj-finechem.com]

An In-depth Technical Guide to 2-Chloro-5-fluorophenylacetonitrile: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

2-Chloro-5-fluorophenylacetonitrile, a halogenated aromatic nitrile, is a pivotal building block in modern organic and medicinal chemistry. Its unique substitution pattern on the phenyl ring, featuring both a chloro and a fluoro group, imparts specific reactivity and physicochemical properties that are highly sought after in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the chemical properties, a detailed synthesis protocol, and the significant applications of this compound, particularly as a key intermediate in the development of active pharmaceutical ingredients (APIs). For researchers and professionals in drug discovery, a thorough understanding of this versatile reagent is essential for leveraging its full potential in the creation of novel therapeutics.

Core Chemical and Physical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. These properties dictate the choice of reaction conditions, solvents, and purification methods. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (2-Chloro-5-fluorophenyl)acetonitrile | [1] |

| Synonyms | 2-Chloro-5-fluorobenzyl cyanide | [1] |

| CAS Number | 395675-23-7 | [1] |

| Molecular Formula | C₈H₅ClFN | [1] |

| Molecular Weight | 169.59 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 58-59 °C | [1] |

| Boiling Point | 249.8 °C at 760 mmHg | [1] |

| Density | 1.286 g/cm³ | [1] |

| Solubility | Low solubility in water; soluble in many common organic solvents. | [2] |

Spectroscopic and Analytical Characterization

The precise identification and purity assessment of this compound are critical for its use in exacting synthetic applications. The following sections detail the expected spectroscopic signatures of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

In a typical ¹H NMR spectrum recorded in CDCl₃, the following peaks are expected:

-

Aromatic Protons (3H): The three protons on the phenyl ring will appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 7.5 ppm. The splitting pattern will be influenced by ortho, meta, and para couplings between the protons, as well as coupling to the fluorine atom.

-

Methylene Protons (2H): The two protons of the methylene group (-CH₂CN) will appear as a singlet at approximately δ 3.7 ppm.[3] The electron-withdrawing nature of the adjacent cyano group and the aromatic ring deshields these protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The expected chemical shifts (in CDCl₃) are:

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-140 ppm). The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine, fluorine, and cyanomethyl substituents.

-

Methylene Carbon (1C): The methylene carbon (-CH₂CN) is expected to resonate at approximately δ 20-30 ppm.

-

Nitrile Carbon (1C): The carbon of the cyano group (-CN) will appear as a characteristic signal in the range of δ 115-120 ppm.

Infrared (IR) Spectroscopy

The IR spectrum, typically recorded as a KBr pellet, will exhibit characteristic absorption bands for the functional groups present:

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2250 cm⁻¹ is characteristic of the nitrile group.

-

Aromatic C-H Stretch: Peaks will be observed just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Absorptions from the methylene group will appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Several bands of variable intensity will be present in the 1450-1600 cm⁻¹ region.

-

C-Cl and C-F Stretches: These will appear in the fingerprint region (below 1400 cm⁻¹).

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ will be observed at m/z 169. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic M+2 peak at m/z 171 will also be present with approximately one-third the intensity of the molecular ion peak. A key fragmentation pathway would be the loss of the chlorine atom, leading to a fragment ion at m/z 134. Another significant fragmentation would be the loss of the cyanomethyl radical (•CH₂CN), resulting in a 2-chloro-5-fluorophenyl cation at m/z 128 and its corresponding isotope peak at m/z 130.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 2-chloro-5-fluorotoluene. The workflow involves the radical chlorination of the methyl group followed by a nucleophilic substitution with a cyanide salt.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Chloro-5-fluorobenzyl chloride

This step involves the free-radical chlorination of the benzylic methyl group. Sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is a common and effective method.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2-chloro-5-fluorotoluene (1 equivalent) and a suitable solvent such as carbon tetrachloride or dichlorobenzene.

-

Initiation: Add a catalytic amount of AIBN (e.g., 0.02 equivalents).

-

Chlorination: Heat the mixture to reflux (approximately 77 °C for CCl₄). Add sulfuryl chloride (1.1 equivalents) dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction with water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 2-chloro-5-fluorobenzyl chloride can be purified by vacuum distillation.

Step 2: Synthesis of this compound

This is a nucleophilic substitution reaction where the benzylic chloride is displaced by a cyanide ion.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium cyanide (1.2 equivalents) in a mixture of water and a suitable organic solvent like ethanol or acetone.[4][5]

-

Addition of Substrate: Add the crude or purified 2-chloro-5-fluorobenzyl chloride (1 equivalent) to the cyanide solution.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC or GC until the starting material is no longer detectable.

-

Work-up: Cool the reaction mixture to room temperature. If a precipitate (sodium chloride) has formed, it can be removed by filtration. Partition the filtrate between water and an organic solvent like ethyl acetate or dichloromethane. Separate the organic layer and wash it with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the solid this compound.[6]

-

Solvent Selection: Choose a suitable solvent or solvent system. A good choice is often a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., isopropanol, ethanol, or a mixture of ethyl acetate and hexanes).

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before being filtered hot to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum to a constant weight.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is primarily centered around the nitrile group and the benzylic methylene group. These reactive sites allow for a wide range of chemical transformations, making it a valuable intermediate.

-

Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed under either acidic or basic conditions to yield (2-chloro-5-fluorophenyl)acetic acid. This transformation is fundamental in converting the nitrile into a carboxylic acid functionality, which is a common feature in many drug molecules.

-

Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine, 2-(2-chloro-5-fluorophenyl)ethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over Raney Nickel). This provides a route to valuable phenethylamine derivatives.

-

Reactions at the α-Carbon: The methylene protons are acidic due to the electron-withdrawing effects of both the nitrile and the aromatic ring. This allows for deprotonation with a suitable base to form a stabilized carbanion, which can then be alkylated or undergo other reactions with electrophiles.

Applications in Drug Development

The true value of this compound is realized in its role as a key intermediate in the synthesis of complex pharmaceutical agents. The specific arrangement of its functional groups allows it to be incorporated into drug scaffolds that target a variety of biological pathways.

One of the most notable applications is in the synthesis of the antidepressant drug Vilazodone . Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist. While the complete, publicly disclosed synthesis of Vilazodone may vary, key intermediates often involve substituted indoles. The (2-chloro-5-fluorophenyl) moiety is a crucial component of related synthetic precursors that can be elaborated into more complex indole structures required for the final drug molecule.[2][7][8] The synthesis of such indole intermediates often involves Fischer indole synthesis or other cyclization strategies where a phenylhydrazine derivative is reacted with a ketone or aldehyde. Derivatives of this compound can be used to construct these necessary precursors.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a highly versatile and valuable intermediate for the pharmaceutical and agrochemical industries. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it an ideal starting material for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its characteristics, a detailed protocol for its synthesis and purification, and an insight into its application in drug development. For scientists and researchers, a thorough understanding of such key building blocks is paramount to the advancement of chemical synthesis and the discovery of new medicines.

References

-

CN105601536A - Vilazodone intermediate preparation method. Google Patents. Link

-

This compound | 395675-23-7. Sigma-Aldrich. Link

-

(2-Chloro-5-Fluorophenyl)Acetonitrile Manufacturer & Supplier China | CAS 100369-51-7. NJ-FineChem. Link

-

Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone. ACS Publications. Link

-

CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. Google Patents. Link

-

Benzyl Cyanide - Organic Syntheses Procedure. Organic Syntheses. Link

-

p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. Organic Syntheses. Link

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Link

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mt.com [mt.com]

- 7. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

Introduction: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide to 2-Chloro-5-fluorophenylacetonitrile: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of this compound, a key chemical intermediate. As a Senior Application Scientist, the following sections synthesize detailed structural information, validated synthetic protocols, and critical applications, providing a foundational resource for professionals in organic synthesis and medicinal chemistry.

This compound (CAS No: 395675-23-7) is a halogenated aromatic nitrile whose structural features make it a valuable precursor in the synthesis of complex organic molecules.[1][2] The presence of chloro and fluoro substituents on the phenyl ring, combined with the reactive nitrile group, provides a unique chemical handle for constructing a variety of molecular scaffolds. This strategic combination of functional groups is particularly sought after in the pharmaceutical industry, where fine-tuning the electronic and lipophilic properties of a molecule is paramount for achieving desired biological activity.[3][4] This document serves as an in-depth guide to its molecular architecture, reliable synthetic methodologies, and significant role in the landscape of drug discovery.

Molecular Structure and Physicochemical Properties

The precise arrangement of atoms and functional groups in this compound dictates its reactivity and physical characteristics. Its structure consists of a benzene ring substituted at position 2 with a chlorine atom, at position 5 with a fluorine atom, and at position 1 with a cyanomethyl group (-CH₂CN).

Key Identifiers and Properties:

| Property | Value | Source(s) |

| CAS Number | 395675-23-7 | [1][2][5] |

| Molecular Formula | C₈H₅ClFN | [1] |

| Molecular Weight | 169.58 g/mol | [1] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 58-59 °C | [1][5] |

| Boiling Point | 249.8 °C at 760 mmHg | [1] |

| Density | 1.286 g/cm³ | [1] |

| SMILES | C1=CC(=C(C=C1F)CC#N)Cl | [1] |

| InChI | InChI=1S/C8H5ClFN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3H2 | [6] |

Synthesis of this compound

The synthesis of phenylacetonitrile derivatives is a well-established area of organic chemistry. A common and effective method for preparing this compound is through the nucleophilic substitution of the corresponding benzyl halide with a cyanide salt. This reaction, known as cyanation, provides a direct route to the nitrile functional group.

Rationale for Synthetic Approach

The chosen pathway, starting from 2-chloro-5-fluorobenzyl bromide (or chloride), is advantageous due to the high reactivity of benzyl halides towards Sₙ2 reactions. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can significantly enhance the reaction rate and yield by facilitating the transfer of the cyanide anion from the aqueous phase to the organic phase where the benzyl halide is dissolved.[7] This methodology is robust, scalable, and generally provides a clean product with straightforward purification.

Experimental Protocol: Cyanation of 2-Chloro-5-fluorobenzyl Halide

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

2-Chloro-5-fluorobenzyl bromide

-

Sodium cyanide (NaCN)

-

Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst

-

Dichloromethane (CH₂Cl₂) or Toluene

-

Water

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 2-chloro-5-fluorobenzyl bromide (1.0 eq) in dichloromethane.

-

Aqueous Phase Preparation: In a separate beaker, dissolve sodium cyanide (1.2 eq) and a catalytic amount of tetrabutylammonium bromide (0.05 eq) in deionized water.

-

Reaction Execution: Add the aqueous cyanide solution to the vigorously stirred organic solution in the flask.

-

Heating: Heat the biphasic mixture to reflux (approximately 40-45 °C for dichloromethane) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white to off-white solid.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Confirmation of the molecular structure and assessment of purity are achieved through a combination of standard spectroscopic techniques.

-

¹H NMR Spectroscopy (Proton NMR): The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms. For this compound (in CDCl₃), one would expect:

-

A singlet for the two methylene protons (-CH₂CN), typically in the range of δ 3.7-3.9 ppm.

-

Three aromatic protons exhibiting complex splitting patterns due to H-H and H-F coupling. The signals would appear in the aromatic region (δ 7.0-7.5 ppm).

-

-

¹³C NMR Spectroscopy (Carbon NMR): The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The expected signals include:

-

One signal for the methylene carbon (-CH₂CN).

-

One signal for the nitrile carbon (-C≡N), typically around 115-120 ppm.

-

Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached chloro and fluoro substituents. The carbon directly bonded to fluorine will show a large C-F coupling constant.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.[8] Key absorption bands for this molecule include:

-

A sharp, medium-intensity peak around 2250 cm⁻¹ , characteristic of the nitrile (C≡N) stretching vibration.

-

Several bands in the 1450-1600 cm⁻¹ region corresponding to aromatic C=C stretching.

-

Stretching vibrations for C-Cl and C-F bonds in the fingerprint region (< 1400 cm⁻¹).

-

Aromatic C-H stretching just above 3000 cm⁻¹ .

-

-

Mass Spectrometry (MS): Mass spectrometry provides the exact mass of the molecule and information about its isotopic composition.

-

The high-resolution mass spectrum (HRMS) will show a molecular ion peak [M]⁺ corresponding to the exact mass of C₈H₅ClFN.

-

A characteristic isotopic pattern will be observed for the molecular ion due to the presence of chlorine: an [M]⁺ peak and an [M+2]⁺ peak with an approximate intensity ratio of 3:1, which is definitive for a monochlorinated compound.

-

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile intermediate for the synthesis of pharmaceutically active compounds. Halogen atoms like chlorine and fluorine are frequently incorporated into drug candidates to enhance properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[3]

This intermediate serves as a precursor for a wide range of molecular classes. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of various heterocyclic rings (e.g., pyrimidines, imidazoles).[9]

Caption: Synthetic utility of this compound.

This scaffold is a key component in the synthesis of central nervous system (CNS) agents, anti-inflammatory drugs, and kinase inhibitors. For example, similar aminobenzophenone structures are foundational in the synthesis of benzodiazepines.[10] The specific substitution pattern of this compound makes it an attractive starting point for creating novel analogues of existing drugs with potentially improved efficacy and safety profiles.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential.

-

Hazards: It is classified as an irritant and is harmful if swallowed, inhaled, or absorbed through the skin.[5][11][12] It can cause serious eye irritation.[11][12]

-

Precautions: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[11][13] Avoid breathing dust and contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][14]

Conclusion

This compound is more than a simple organic compound; it is a strategically designed molecular tool. Its defined three-dimensional structure, characterized by the precise placement of chloro, fluoro, and cyanomethyl groups, offers a wealth of synthetic possibilities. The reliable and scalable synthetic routes to this intermediate, coupled with its versatile reactivity, solidify its importance for researchers and process chemists. For drug development professionals, it represents a valuable starting point for the rational design of novel therapeutics, enabling the exploration of new chemical space and the optimization of lead compounds. A thorough understanding of its properties, synthesis, and reactivity is fundamental to leveraging its full potential in the advancement of chemical and pharmaceutical sciences.

References

-

This compound | C8H5ClFN. BuyersGuideChem. [Link]

-

2-Fluoro-5-chlorophenylacetonitrile | C8H5ClFN. BuyersGuideChem. [Link]

-

2-Fluoro-5-chlorophenylacetonitrile | 75279-54-8. BuyersGuideChem. [Link]

-

SAFETY DATA SHEET - 4-Fluorophenylacetonitrile. Fisher Scientific. [Link]

-

2-PHENYLBUTYRONITRILE. Organic Syntheses. [Link]

-

2-Chloro-5-fluorobenzonitrile | C7H3ClFN. PubChem. [Link]

-

CHLOROACETONITRILE. Organic Syntheses. [Link]

-

2-Chloro-5-fluorotoluene. NIST WebBook. [Link]

- US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile.

-

2-chloro-4-fluorophenylacetonitrile (C8H5ClFN). PubChemLite. [Link]

-

NMR Chemical Shifts of Trace Impurities. EPFL. [Link]

-

2-Chloro-6-fluorophenylacetonitrile - 13C NMR Spectrum. SpectraBase. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

IR Spectroscopy: Reading IR Spectra. Organic Chemistry (5th). [Link]

-

The Essential Role of 2-Chloro-5-nitropyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Sub-part-per-million precursor and product mass accuracy for high-throughput proteomics on an electron transfer dissociation-enabled orbitrap mass spectrometer. PubMed. [Link]

-

Benzeneacetonitrile, 4-chloro-. NIST WebBook. [Link]

Sources

- 1. This compound | C8H5ClFN - BuyersGuideChem [buyersguidechem.com]

- 2. This compound | 395675-23-7 [sigmaaldrich.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound CAS#: 395675-23-7 [m.chemicalbook.com]

- 6. PubChemLite - 2-chloro-4-fluorophenylacetonitrile (C8H5ClFN) [pubchemlite.lcsb.uni.lu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Page loading... [wap.guidechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.fi [fishersci.fi]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. spectrumchemical.com [spectrumchemical.com]

A Comprehensive Technical Guide to 2-Chloro-5-fluorophenylacetonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluorophenylacetonitrile is a halogenated aromatic nitrile that serves as a crucial building block in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the phenyl ring, imparts specific reactivity and properties that are leveraged in the design and synthesis of complex molecules. This guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis, reactivity, applications in drug discovery, and essential safety information.

Chemical Identity and Nomenclature

The nomenclature and key identifiers for this compound are summarized below.

| Identifier | Value |

| Systematic IUPAC Name | (2-Chloro-5-fluorophenyl)acetonitrile |

| Common Name | This compound |

| Synonyms | 2-Chloro-5-fluorobenzyl cyanide, Benzeneacetonitrile, 2-chloro-5-fluoro- |

| CAS Number | 395675-23-7 |

| Molecular Formula | C₈H₅ClFN |

| Molecular Weight | 169.59 g/mol |

| InChI Key | WBXORBHLIYATBL-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Appearance | Solid, Crystals | [1] |

| Melting Point | 58-59 °C | [2] |

| Boiling Point | 249.8 °C at 760 mmHg | [2] |

| Density | 1.286 g/cm³ | [2] |

| Flash Point | 104.9 °C | [2] |

| Solubility | Soluble in many common organic solvents, with low solubility in water. | [3] |

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the phenyl ring, with coupling patterns influenced by the chloro and fluoro substituents. A singlet for the methylene (-CH₂-) protons adjacent to the nitrile group would also be present.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the eight carbon atoms, including the nitrile carbon, the methylene carbon, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the halogen substituents.

-

IR Spectroscopy: The infrared spectrum would be characterized by a sharp absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. Aromatic C-H and C=C stretching bands, as well as C-Cl and C-F stretching vibrations, would also be observed.

Synthesis and Manufacturing

The primary route for the synthesis of this compound involves the nucleophilic substitution of a halide from the corresponding benzyl halide with a cyanide salt. A general, illustrative protocol is provided below.

Experimental Protocol: Synthesis from 2-Chloro-5-fluorobenzyl Chloride

Materials:

-

2-Chloro-5-fluorobenzyl chloride

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

A polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or Acetone)

-

Water

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with sodium cyanide and the chosen polar aprotic solvent.

-

Addition of Starting Material: 2-Chloro-5-fluorobenzyl chloride, dissolved in a minimal amount of the reaction solvent, is added dropwise to the cyanide solution at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to a temperature typically ranging from 50 to 80 °C and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and then poured into a separatory funnel containing water.

-

Extraction: The aqueous layer is extracted several times with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.

Caption: Synthetic pathway to this compound.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily centered around the nitrile group and the benzylic methylene group.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations are fundamental in the synthesis of various pharmaceutical intermediates.

-

Benzylic Position Reactivity: The methylene protons are acidic and can be deprotonated with a suitable base to form a carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations. The benzylic position is also susceptible to radical halogenation. The resonance stabilization of the benzylic radical or anion enhances the reactivity at this position.[4]

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). Halogenated organic compounds, in general, play a significant role in drug discovery, with a large number of FDA-approved drugs containing chlorine.[5] The presence of the chloro and fluoro substituents can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, such as its metabolic stability, binding affinity, and lipophilicity. While specific examples of drugs synthesized from this compound are not detailed in the provided search results, its structural motif is common in various classes of therapeutic agents.

Caption: Key reactive sites of this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][6]

-

Hazards: It is toxic if swallowed, harmful in contact with skin, and may cause skin and serious eye irritation.[1] Inhalation may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[2][6] In case of insufficient ventilation, wear suitable respiratory protection.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

-

Storage: Store in a cool, well-ventilated area in a tightly closed container.[2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a versatile and important chemical intermediate for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its distinct substitution pattern provides a scaffold for the introduction of various functional groups, making it a valuable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

- 2-Chloro-5-(trifluoromethyl)

- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(trifluoromethyl)benzonitrile.

- Spectrum Chemical. (2007, May 17).

- Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - (o-Chlorophenyl)acetonitrile.

- ECHEMI. (n.d.). (2-Chlorophenyl)

- Chemistry Steps. (n.d.).

- Sigma-Aldrich. (n.d.). This compound | 395675-23-7.

- ChemBK. (2024, April 9). 2-Chloro-4-fluorophenylacetonitrile.

- ChemicalBook. (n.d.). 2-CHLORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE CAS 22902-88-1.

- Pearson. (2024, August 13). Reactions at Benzylic Positions: Videos & Practice Problems.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Khan Academy. (2013, July 9). Reactions at the benzylic position | Aromatic Compounds | Organic chemistry [Video]. YouTube.

- The Royal Society of Chemistry. (n.d.).

- Benchchem. (n.d.). The Discovery and Synthetic History of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 19). 2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis.

- Chemistry LibreTexts. (2025, April 8). 2.

- Google Patents. (n.d.). CN1164564C - Process for preparing high purity 2-amino-5-chloro-2.

- Shepler, B. (2019, June 26). Reactions at the benzylic position [Video]. YouTube.

- PubMed. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-(2-Chlorophenyl)acetonitrile(2856-63-5) 13C NMR [m.chemicalbook.com]

- 3. 2-Fluoro-5-chlorophenylacetonitrile | 75279-54-8 - BuyersGuideChem [buyersguidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-CHLORO-5-(TRIFLUOROMETHYL)BENZONITRILE(328-87-0) 13C NMR [m.chemicalbook.com]

- 6. 2-(2-chloro-5-fluorophenyl)acetonitrile | Chemrio [chemrio.com]

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-5-fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-5-fluorophenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the structural and physicochemical characteristics of the compound, supported by spectral data and established analytical protocols. By offering a detailed examination of its properties, this guide aims to facilitate its effective utilization in research and development endeavors.

Introduction: The Significance of a Versatile Intermediate

This compound, a halogenated aromatic nitrile, has emerged as a crucial building block in medicinal chemistry. Its strategic substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts unique electronic properties and metabolic stability to the molecules synthesized from it. The nitrile functional group serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of complex heterocyclic scaffolds found in many biologically active compounds. A thorough understanding of its fundamental physical properties is paramount for its efficient handling, reaction optimization, and the characterization of its derivatives. This guide provides a detailed exploration of these properties, underpinned by experimental data and established scientific principles.

Physicochemical Properties

The physical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Source(s) |

| CAS Number | 395675-23-7 | [1] |

| Molecular Formula | C₈H₅ClFN | [1] |

| Molecular Weight | 169.59 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 58-59 °C | [2] |

| Boiling Point | 249.8 °C at 760 mmHg | [2] |

| Density | 1.286 g/cm³ (predicted) | [2] |

| Flash Point | 104.9 °C | [2] |

These properties indicate that this compound is a stable solid at room temperature with a relatively high boiling point, suggesting low volatility under standard laboratory conditions. Its melting point in the range of 58-59 °C is a key parameter for its purification by recrystallization.

Molecular Structure and Its Implications

The molecular structure of this compound is the primary determinant of its physical and chemical behavior. The presence of an aromatic ring, a nitrile group, and halogen substituents creates a molecule with distinct electronic and steric features.

Figure 1: 2D structure of this compound.

The electronegative chlorine and fluorine atoms withdraw electron density from the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. The nitrile group is a strong electron-withdrawing group, rendering the adjacent methylene protons (CH₂) acidic and susceptible to deprotonation, a key step in many of its synthetic applications.

Spectroscopic Characterization: A Fingerprint of the Molecule

Spectroscopic techniques provide invaluable information for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene protons. The aromatic region will display complex splitting patterns due to coupling between the protons and with the fluorine atom. The methylene protons will appear as a singlet, slightly downfield due to the deshielding effect of the adjacent nitrile and aromatic groups.

-

¹³C NMR: The carbon NMR spectrum will provide information about the number and chemical environment of the carbon atoms. The spectrum is expected to show signals for the two carbons of the nitrile and methylene groups, and six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogen substituents. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JC-F).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:

-

C≡N stretch: A sharp, medium-intensity band around 2250 cm⁻¹ is indicative of the nitrile group.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds on the aromatic ring.

-

Aliphatic C-H stretch: Bands just below 3000 cm⁻¹ are due to the methylene C-H bond stretching.

-

C-Cl and C-F stretches: These will appear in the fingerprint region (below 1500 cm⁻¹) and can be complex.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, will confirm the presence of a chlorine atom. Fragmentation patterns can provide further structural information.

Experimental Protocols for Characterization

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Figure 2: General workflow for NMR analysis.

FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Collect a background spectrum of the empty ATR crystal.

-

Sample Spectrum Collection: Collect the spectrum of the sample.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. A comprehensive understanding of its physical and spectroscopic properties is essential for its effective and safe utilization. This technical guide has provided a detailed overview of these properties, along with standardized protocols for their characterization. It is our hope that this information will serve as a practical resource for scientists and researchers, enabling them to confidently incorporate this important building block into their synthetic strategies.

References

-

PubChem. Phenylacetonitrile. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting information for - L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

ResearchGate. Calculated and experimental 13C NMR chemical shifts. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

National Institute of Standards and Technology. Acetonitrile. NIST Chemistry WebBook. [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. Synthesis and Characterization of New Complexes of 2- (Benzo[d]Thiazol-2-ylAmino)-2-(5-Chloro-2-Hydroxy Phenyl) Acetonitrile Ligand with Some Divalent Transition Metal Ions. [Link]

Sources

Spectroscopic Data of 2-Chloro-5-fluorophenylacetonitrile: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-5-fluorophenylacetonitrile (CAS No. 395675-23-7), a key intermediate in the synthesis of various pharmaceutical compounds. In the dynamic landscape of drug discovery and development, a profound understanding of the molecular structure and purity of such intermediates is paramount. This document offers an in-depth exploration of the expected Mass Spectrometry, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Fourier-Transform Infrared (FTIR) spectroscopy data for this compound. In the absence of publicly available experimental spectra, this guide leverages predictive modeling and foundational spectroscopic principles to provide a robust analytical framework for researchers, scientists, and quality control professionals. Each section delves into the theoretical underpinnings of the spectroscopic technique, outlines a validated experimental protocol, and presents a detailed interpretation of the predicted or expected spectral data, thereby empowering researchers with the knowledge to confidently identify and characterize this critical molecule.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a substituted aromatic nitrile that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts specific electronic properties and steric influences that are often exploited in the design of novel therapeutic agents. The nitrile functional group provides a reactive handle for further chemical transformations, making it a valuable synthon in the construction of complex heterocyclic scaffolds.

Given its role as a crucial starting material, the unambiguous identification and purity assessment of this compound are critical steps in any synthetic workflow. Spectroscopic techniques are the cornerstone of this analytical process, providing a detailed fingerprint of the molecule's structure and bonding. This guide is structured to provide not just the data, but also the scientific rationale behind the acquisition and interpretation of these spectra, fostering a deeper understanding of the molecule's chemical character.

Molecular Structure and Properties

A foundational understanding of the molecule's physical and chemical properties is essential for interpreting its spectroscopic data.

| Property | Value | Source |

| Chemical Formula | C₈H₅ClFN | [1][2] |

| Molecular Weight | 169.58 g/mol | [1][2] |

| CAS Number | 395675-23-7 | [1][2][3][4][5][6] |

| Appearance | Solid | [7] |

| Melting Point | 58-59 °C | [2] |

| Boiling Point | 249.8 °C at 760 mmHg | [1][2] |

| Density | 1.286 g/cm³ | [1][2] |

Mass Spectrometry: Unveiling the Molecular Ion and Fragmentation Pattern

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, MS is instrumental in confirming the molecular weight and providing insights into its structural integrity through the analysis of its fragmentation patterns.

The Causality Behind Experimental Choices in GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and thermally stable small molecules like this compound.[8] The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides detailed structural information.

-

Ionization Method: Electron Ionization (EI) is the standard ionization technique for GC-MS. In EI, high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. This "hard" ionization technique is chosen to induce fragmentation, which is crucial for structural elucidation.[9]

-

Sample Preparation: Proper sample preparation is critical to avoid contamination and ensure accurate results.[8] The solid sample should be dissolved in a volatile organic solvent, such as dichloromethane or hexane, to a concentration of approximately 10 µg/mL.[10] The solution must be free of particulate matter, which can be achieved by centrifugation or filtration.[8]

Detailed Experimental Protocol for GC-MS Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of GC-grade dichloromethane in a clean glass vial.

-

If any solid particles are present, filter the solution through a 0.22 µm syringe filter into a clean autosampler vial.[8]

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Interpretation of the Expected Mass Spectrum

The mass spectrum of this compound is expected to show a distinct molecular ion peak and several characteristic fragment ions.

| m/z | Ion Structure | Interpretation |

| 169/171 | [C₈H₅ClFN]⁺ | Molecular Ion (M⁺): The presence of a peak at m/z 169 is expected, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 171, with an intensity of approximately one-third of the M⁺ peak, is anticipated due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a key identifier for chlorine-containing compounds.[11] |

| 134 | [C₇H₅FN]⁺ | Loss of Chlorine (M-Cl): Fragmentation involving the cleavage of the C-Cl bond would result in a fragment at m/z 134. |

| 107 | [C₆H₄F]⁺ | Loss of CH₂CN (M-CH₂CN): Cleavage of the bond between the aromatic ring and the acetonitrile group would lead to a fragment at m/z 107. |

| 90 | [C₆H₄]⁺ | Loss of F and CN: A fragment resulting from the loss of both the fluorine and cyanide groups. |

The most stable fragments are those that can effectively delocalize the positive charge. Aromatic cations are generally stable, so fragments retaining the phenyl ring are expected to be prominent.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The Rationale Behind NMR Experimental Design

-

Choice of Solvent: Deuterated solvents are used in NMR to avoid overwhelming the sample signals with solvent protons.[13] Chloroform-d (CDCl₃) is a common choice for non-polar organic compounds like this compound.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR. It provides a reference signal at 0 ppm, is chemically inert, and is easily removed from the sample.[14]

-

Sample Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is generally sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is often required.[13][14]

Detailed Experimental Protocol for NMR Analysis

-

Sample Preparation:

-

For ¹H NMR, dissolve 10 mg of this compound in approximately 0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.

-

For ¹³C NMR, dissolve 50 mg of the sample in approximately 0.7 mL of CDCl₃ with TMS.

-

Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer.

-

-

NMR Spectrometer and Parameters:

-

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay (d1): 1.0 s

-

Acquisition Time: 4.0 s

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time: 1.5 s

-

-

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetonitrile group. Predictive models suggest the following chemical shifts and coupling patterns.[15][16]

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.4 | dd | 1H | H-3 | This proton is ortho to the chlorine atom and meta to the fluorine atom. The electron-withdrawing nature of both halogens will deshield this proton. It will appear as a doublet of doublets due to coupling with H-4 and H-6. |

| ~ 7.2 | ddd | 1H | H-4 | This proton is meta to the chlorine and ortho to the fluorine. It will be deshielded and show coupling to H-3 and H-6, as well as a smaller coupling to the fluorine atom. |

| ~ 7.1 | t | 1H | H-6 | This proton is ortho to the chloro group and para to the fluorine. It will be deshielded and appear as a triplet due to coupling with the adjacent H-3 and H-4. |

| ~ 3.8 | s | 2H | -CH₂- | The methylene protons are adjacent to the electron-withdrawing nitrile group and the aromatic ring, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Spectrum and Interpretation

The predicted ¹³C NMR spectrum will show distinct signals for each of the eight unique carbon atoms in the molecule.[15][16]

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~ 162 (d) | C-5 | This carbon is directly attached to the highly electronegative fluorine atom, causing a significant downfield shift. The signal will be split into a doublet due to one-bond coupling with the ¹⁹F nucleus. |

| ~ 135 (d) | C-2 | The carbon bearing the chlorine atom will be deshielded. A smaller coupling to the fluorine atom (three bonds away) may be observed. |

| ~ 132 (d) | C-4 | This aromatic carbon will show a downfield shift and coupling to the adjacent fluorine atom. |

| ~ 118 | -CN | The nitrile carbon typically appears in this region. |

| ~ 117 (d) | C-6 | This carbon is ortho to the chloro group and will be influenced by its electron-withdrawing effect, as well as showing coupling to the fluorine atom. |

| ~ 115 (d) | C-3 | This carbon is meta to the fluorine and will exhibit a smaller C-F coupling constant. |

| ~ 114 | C-1 | The ipso-carbon attached to the acetonitrile group. |

| ~ 25 | -CH₂- | The aliphatic methylene carbon will appear in the upfield region of the spectrum. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for FTIR Experimental Setup

-

Sampling Technique: Attenuated Total Reflectance (ATR) is a convenient and widely used technique for analyzing solid samples. It requires minimal sample preparation and provides high-quality spectra.[17][18] The solid sample is simply pressed against a crystal (e.g., diamond), and the IR beam interacts with the sample surface.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded before analyzing the sample. This is done to subtract any absorbance from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[19]

Detailed Experimental Protocol for FTIR-ATR Analysis

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

-

-

Background Scan:

-

With the clean, empty ATR accessory in place, acquire a background spectrum.

-

-

Sample Analysis:

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[17]

-

Acquire the sample spectrum.

-

-

Cleaning:

-

After analysis, clean the ATR crystal thoroughly with isopropanol.

-

Interpretation of the Expected FTIR Spectrum

The FTIR spectrum of this compound will display characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale |

| ~ 3100-3000 | Aromatic C-H stretch | Medium to Weak | These absorptions are characteristic of the C-H bonds on the phenyl ring. |

| ~ 2250 | C≡N stretch | Strong, Sharp | The nitrile group has a very characteristic and intense absorption in this region. For aromatic nitriles, this peak is typically found at a slightly lower frequency compared to aliphatic nitriles due to conjugation.[20][21] |

| ~ 1600, 1480 | Aromatic C=C stretch | Medium to Strong | These bands arise from the stretching vibrations of the carbon-carbon double bonds within the phenyl ring. |

| ~ 1250 | C-F stretch | Strong | The carbon-fluorine bond stretch is typically strong and appears in this region of the spectrum. |

| ~ 1100-1000 | C-Cl stretch | Medium to Strong | The carbon-chlorine bond stretch is expected in this region. |

| ~ 850-800 | C-H out-of-plane bend | Strong | The substitution pattern on the benzene ring will give rise to characteristic out-of-plane bending vibrations in this region. |

The presence of electron-withdrawing substituents on the aromatic ring can influence the exact position and intensity of the C≡N stretching vibration.[20][22]

Conclusion

This technical guide has provided a detailed and scientifically grounded overview of the expected spectroscopic data for this compound. By integrating predictive data with established experimental protocols and principles of spectral interpretation, this document serves as a valuable resource for scientists and researchers in the pharmaceutical industry. The presented workflows and data interpretations are designed to facilitate the confident identification and quality assessment of this important synthetic intermediate, thereby supporting the advancement of drug discovery and development programs.

References

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

University of California, Irvine. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

-

Organomation. (2023, August 29). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports, 12(1), 20258. [Link]

-

University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

Zhang, Y., & Chen, P. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11096-11106. [Link]

-

SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide. Retrieved from [Link]

-

Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]

-

Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 112(6), 3495-3529. [Link]

-

Zhang, Y., & Chen, P. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Edubirdie. (n.d.). FTIR-ATR | Study Guide. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

AccelaChem. (n.d.). 395675-23-7,2-(2-Chloro-5-fluorophenyl)acetonitrile. Retrieved from [Link]

-

ResearchGate. (2025, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 395675-23-7 | (2-chloro-5-fluorophenyl)acetonitrile. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). This compound | C8H5ClFN. Retrieved from [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

ACS Publications. (2022, October 12). Photoenhancement of the C≡N Stretching Vibration Intensity of Aromatic Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

RSC Publishing. (2021, August 17). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Retrieved from [Link]

-

Chemical Cloud. (n.d.). This compound CAS No. 395675-23-7. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-5-fluorobenzyl bromide - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. chemnet.com [chemnet.com]

- 2. This compound | C8H5ClFN - BuyersGuideChem [buyersguidechem.com]

- 3. 395675-23-7|this compound|BLD Pharm [bldpharm.com]

- 4. 395675-23-7,2-(2-Chloro-5-fluorophenyl)acetonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]